Product packaging for Efaproxiral(Cat. No.:CAS No. 131179-95-8)

Efaproxiral

Cat. No.: B1662174
CAS No.: 131179-95-8
M. Wt: 341.4 g/mol
InChI Key: BNFRJXLZYUTIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Development as a Hemoglobin Allosteric Modifier

The development of efaproxiral, also known as RSR13, emerged from efforts to address tissue hypoxia. nih.govnih.gov Researchers, including Abraham and colleagues, initially developed a fibric acid derivative designed to promote the displacement of oxygen from hemoglobin, thereby improving tissue oxygenation. nih.govtandfonline.com Following modifications to improve its absorption into red blood cells, the compound this compound was created. nih.govtandfonline.com

This compound is chemically a derivative of propanoic acid and functions as a synthetic allosteric modifier of hemoglobin. nih.govnih.govwikipedia.org It binds non-covalently within the central water cavity of the hemoglobin tetramer. nih.gov This binding action reduces the affinity of hemoglobin for oxygen. nih.govnih.gov The result of this interaction is an enhanced release of oxygen from red blood cells into the surrounding tissues. nih.gov This pharmacodynamic effect is measured by an increase in p50, which is the partial pressure of oxygen required to achieve 50% hemoglobin saturation. nih.govnih.gov

Rationale for Research in Hypoxia-Related Conditions

The primary rationale for investigating this compound stems from the challenge of treating hypoxic conditions, particularly within solid tumors. nih.govtandfonline.com Hypoxia, or low oxygen level, is a known factor that contributes to the resistance of cancer cells to radiation therapy. nih.govtandfonline.comascopubs.org For decades, researchers have sought effective methods to overcome tumor hypoxia to improve treatment outcomes. nih.govtandfonline.com

This compound was developed as a radiation sensitizer (B1316253) to address this problem. nih.govnih.gov By facilitating the release of oxygen from hemoglobin, the compound increases the partial pressure of oxygen (PO2) in tissues. nih.gov This therapeutic strategy aims to increase the oxygenation of hypoxic tumors, thereby making them more susceptible to the cell-damaging effects of radiation therapy. nih.govnih.govascopubs.org A key advantage of this approach is that this compound does not need to penetrate the cancer cells themselves to exert its radiosensitizing effect. nih.gov Its action is confined to modifying the oxygen-carrying properties of hemoglobin in the bloodstream. nih.gov

Overview of Key Academic Research Trajectories

The main trajectory of this compound research has been its evaluation as an adjunct to radiation therapy in the treatment of various cancers. nih.govascopubs.org A significant focus of this research has been on brain metastases, a common and serious complication of cancer. nih.govtandfonline.comnih.gov

Preclinical studies demonstrated that this compound could enhance the oxygenation of hypoxic tumors and function as a radiation sensitizer. nih.govnih.gov This led to a series of clinical trials to assess its potential benefits in humans. nih.gov

Clinical Trials in Brain Metastases:

However, a subsequent analysis of the REACH data revealed a statistically significant survival benefit in a specific subgroup of patients with brain metastases originating from breast cancer. nih.govtandfonline.comascopubs.org This finding prompted a confirmatory Phase III trial called ENRICH (Enhancing Whole Brain Radiation in Patients With Breast Cancer and Hypoxic Brain Metastases) to further investigate this compound in this patient population. tandfonline.comascopubs.org

Trial Name (Acronym)PhasePurposeKey Findings/Status
Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases (REACH / RT-009)Phase IIITo evaluate the efficacy of this compound plus whole-brain radiation therapy (WBRT) in patients with brain metastases from various solid tumors. nih.govascopubs.orgDid not meet the primary endpoint for overall survival in the total patient population. nih.govtandfonline.com Showed a survival benefit in the subgroup of patients with breast cancer metastases. nih.govascopubs.org
Enhancing Whole Brain Radiation in Patients With Breast Cancer and Hypoxic Brain Metastases (ENRICH)Phase IIIA confirmatory trial to assess this compound with WBRT specifically in patients with brain metastases from breast cancer. tandfonline.comascopubs.orgThe trial was initiated based on promising subgroup analysis from the REACH study. tandfonline.comascopubs.org

Other Research Areas:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B1662174 Efaproxiral CAS No. 131179-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRJXLZYUTIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156934
Record name Efaproxiral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131179-95-8
Record name Efaproxiral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131179-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efaproxiral [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efaproxiral
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Efaproxiral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAPROXIRAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Mechanistic Studies of Efaproxiral

Allosteric Modulation of Hemoglobin

Efaproxiral, also known as RSR13, is a synthetic, small-molecule allosteric modifier of hemoglobin. nih.govmedchemexpress.comnih.gov Its primary mechanism of action involves non-covalently binding to the hemoglobin tetramer, which in turn reduces the affinity of hemoglobin for oxygen. nih.govcancer.gov This modulation facilitates the release of oxygen from hemoglobin into the surrounding tissues. nih.gov Allosteric effectors like this compound work by binding to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. mdpi.com In the case of hemoglobin, this allosteric control is crucial for its function as an oxygen transporter, allowing it to respond to various physiological signals. mdpi.comlibretexts.org By stabilizing the deoxygenated state of hemoglobin, this compound effectively enhances the delivery of oxygen to tissues. nih.gov

Binding Site Analysis within the Hemoglobin Tetramer

Structural studies have identified the specific binding location of this compound on the hemoglobin molecule. The compound binds non-covalently within the central water cavity of the hemoglobin tetramer. nih.gov This central cavity is a known binding site for other allosteric effectors. This compound establishes a single pair of symmetry-related binding sites within this cavity. medchemexpress.com The binding is not random; it occurs at a specific pocket that allows the molecule to exert its influence over the entire tetrameric protein complex.

Conformational Changes Induced in Hemoglobin

The binding of this compound to hemoglobin induces significant conformational changes in the protein's quaternary structure. acs.orgwikipedia.org Hemoglobin exists in two primary conformational states: the high-oxygen-affinity "R" (relaxed) state and the low-oxygen-affinity "T" (tense) state. mdpi.com this compound preferentially binds to and stabilizes the T-state (deoxyhemoglobin). nih.gov This stabilization shifts the allosteric equilibrium towards the T-state, which promotes the release of bound oxygen. libretexts.org This induced conformational change is the fundamental basis for this compound's action as an allosteric modulator, effectively mimicking and amplifying the natural physiological mechanisms of oxygen release. nih.govresearchgate.net

Impact on Oxygen-Hemoglobin Binding Affinity (p50 shift)

The most direct and measurable consequence of this compound's interaction with hemoglobin is the change in oxygen-binding affinity. nih.govcancer.gov This change is quantified by the p50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.gov this compound causes a "rightward shift" in the oxygen-hemoglobin dissociation curve, which corresponds to an increase in the p50 value. nih.govnih.gov This shift signifies a lower affinity of hemoglobin for oxygen, meaning that more oxygen is released at any given oxygen partial pressure. nih.govnih.gov Clinical studies have established a relationship between the concentration of this compound in red blood cells (E-RBC) and the magnitude of the p50 shift. A target p50 increase of 10 mmHg has been identified as a therapeutically beneficial effect. nih.gov

Relationship Between this compound Red Blood Cell Concentration and p50 Shift
Target p50 Shift (mmHg)Required E-RBC Concentration (µg/mL)Reference
10~483 nih.gov

This targeted increase in p50 is designed to enhance oxygen unloading in hypoxic tissues without compromising arterial oxygen saturation significantly. nih.gov While a rightward shift is generally considered beneficial for tissue oxygenation, especially in hypoxic conditions, the optimal p50 can vary with altitude and physiological state. capes.gov.brcapes.gov.br

Molecular Dynamics Simulations and Structural Studies

The understanding of this compound's interaction with hemoglobin has been greatly enhanced by molecular dynamics (MD) simulations and other structural study techniques like X-ray crystallography. nih.govmdpi.com These computational methods allow researchers to model the binding event at an atomic level, providing insights into the specific amino acid residues involved in the interaction within the binding pocket. nih.gov MD simulations can elucidate the dynamic process of conformational change from the R-state to the T-state upon ligand binding and help to analyze the stability of the resulting protein-ligand complex. nih.gov Such studies are crucial for understanding the precise structural determinants of allosteric modulation and can guide the design of new, more effective hemoglobin modifiers. nih.gov

Interactions with Cellular and Subcellular Components

For this compound to exert its effect on hemoglobin, it must first reach its target within the red blood cells.

Red Blood Cell Membrane Permeation

Research has shown that this compound readily permeates the red blood cell membrane to access the intracellular hemoglobin. medchemexpress.com This transit is a critical step in its mechanism of action. Studies have indicated that the presence of serum albumin facilitates this process. medchemexpress.com Furthermore, the permeation of this compound into erythrocytes is not inhibited by the presence of DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid), a known anion-channel blocking agent. medchemexpress.com This suggests that its entry is not dependent on the primary anion exchange channels, unlike some other molecules. The ability of various substances to cross the red blood cell membrane is a complex process, with some studies suggesting the existence of specific channels for gases like oxygen, which can be modulated by different agents. nih.govbiorxiv.org

Table of Mentioned Compounds

Compound Name
5-HMF
Bezafibrate (B1666932)
DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid)
This compound (RSR13)
ITPP
Oxygen
Pimonidazole
Resveratrol

Lack of Direct Intracellular Radiosensitization

The primary mechanism by which this compound enhances the effects of radiation therapy is not through direct interaction with cancer cells. nih.govnih.gov Instead of entering the tumor cells and sensitizing them to radiation from within, this compound's action is localized to the red blood cells. nih.gov Its role as a radiosensitizer is indirect, stemming from its ability to increase the amount of oxygen in hypoxic tumor tissues. nih.govnih.gov

Radiation therapy is more effective in the presence of oxygen, as oxygen can form cytotoxic free radicals that damage the DNA of cancer cells. Many tumors, however, have areas of low oxygen, a condition known as hypoxia, which makes them more resistant to radiation. nih.gov this compound addresses this by binding to hemoglobin in red blood cells and reducing its affinity for oxygen. nih.govnih.gov This allosteric modification facilitates the release of oxygen from the bloodstream into the surrounding tissues, including the hypoxic microenvironment of tumors. nih.govnih.gov By increasing the partial pressure of oxygen within the tumor, this compound makes the cancer cells more susceptible to the damaging effects of radiation. nih.gov Therefore, its efficacy is a result of modifying the tumor's environment rather than a direct intracellular sensitizing effect. nih.gov

Comparison with Other Allosteric Hemoglobin Modifiers

This compound belongs to a class of compounds known as allosteric hemoglobin modifiers, which alter the oxygen-binding affinity of hemoglobin. This class includes other notable compounds such as Bezafibrate and Voxelotor, each with distinct effects on hemoglobin function.

Bezafibrate , a lipid-lowering agent, and its derivatives also act as allosteric effectors of hemoglobin, decreasing its oxygen affinity. researchgate.net This action is similar to that of this compound. Research on bezafibrate derivatives has been instrumental in understanding the structure-activity relationships for this class of compounds. researchgate.net

In contrast, Voxelotor functions by increasing the oxygen affinity of hemoglobin. researchgate.netresearchgate.net This mechanism is particularly beneficial in the context of sickle cell disease, where it inhibits the polymerization of sickle hemoglobin (HbS) by stabilizing the oxygenated form of the hemoglobin molecule. nih.govresearchgate.net While both this compound and Voxelotor are allosteric modifiers of hemoglobin, their opposing effects on oxygen affinity lead to different therapeutic applications.

Below is an interactive data table comparing these allosteric hemoglobin modifiers.

CompoundPrimary MechanismEffect on Oxygen AffinityTherapeutic Application
This compound Binds to hemoglobin, stabilizing the T-state (low-affinity)DecreasesRadiation sensitization
Bezafibrate Binds to hemoglobin, stabilizing the T-state (low-affinity)DecreasesLipid-lowering, research in hemoglobin modification
Voxelotor Binds to the alpha-chain of hemoglobin, stabilizing the R-state (high-affinity)IncreasesTreatment of sickle cell disease

Analogues and Derivatives Research

Significant research has been conducted to synthesize and evaluate analogues and derivatives of this compound to explore structure-activity relationships and identify compounds with improved properties. This research has particularly focused on the impact of stereochemistry on the allosteric activity of these molecules.

A series of 2-(aryloxy)-2-alkanoic acids, based on the structure of this compound (also known as RSR13), were synthesized to investigate the role of the chiral center. researchgate.net In these studies, various alkyl/alkanoic and cycloalkyl/cycloalkanoic groups were introduced at the acidic chiral center. Of the numerous racemic compounds synthesized, several were selected for resolution to study the activity of individual enantiomers. researchgate.net

One notable finding was that the chirality of the molecule significantly affects its allosteric effector activity, with measurable differences observed between enantiomers and their racemic mixtures. researchgate.net For instance, the chiral analogue (-)-(1R,2R)-1-[4-[[(3, 5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylcyclopentane carboxylic acid (compound 11) demonstrated greater in vitro activity in hemoglobin solutions compared to its corresponding racemate and even this compound itself. researchgate.net However, in whole blood, this analogue was found to be equipotent with this compound. researchgate.net

This research underscores the importance of the three-dimensional structure of these compounds in their interaction with the hemoglobin molecule and their ability to modulate its oxygen affinity.

The following interactive data table summarizes the findings for a key analogue of this compound.

CompoundSpecific Structural ModificationRelative In Vitro Activity (Hemoglobin Solution)Relative Activity (Whole Blood)
This compound (RSR13) Lead CompoundStandardStandard
(-)-(1R,2R)-1-[4-[[(3, 5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylcyclopentane carboxylic acid (Compound 11) Chiral analogue with a methylcyclopentane (B18539) carboxylic acid moietyGreater than this compoundEquipotent to this compound

Pharmacological and Physiological Investigations of Efaproxiral

Impact on Tissue Oxygenation Dynamics

Investigations into Efaproxiral have focused significantly on its ability to alter the oxygenation status of tissues, particularly in the context of cancer therapy. The compound is designed to emulate and amplify the natural physiological processes of oxygen delivery to tissues. nih.gov

Preclinical studies utilizing advanced techniques such as in vivo electron paramagnetic resonance (EPR) oximetry have provided quantitative data on this compound's effect on tissue oxygen partial pressure (pO2). nih.govnih.govnih.gov In a study on mice with subcutaneous RIF-1 tumors, this compound administration led to significant increases in tumor pO2, with changes ranging from 8.4 to 43.4 mmHg over a five-day treatment period. nih.gov The maximum pO2 increase was typically observed between 22 and 31 minutes after the drug was administered. nih.gov

Another study involving rats with intracranial 9L tumors demonstrated that this compound significantly increased the pO2 in both tumor and normal brain tissue. nih.gov The peak pO2 values in tumors reached between 139.7 and 197.7 mmHg, while in normal brain tissue, they ranged from 103.0 to 135.9 mmHg over a six-day period. nih.gov The maximum increase in pO2 was achieved approximately 53 to 60 minutes post-injection in tumors. nih.gov Notably, the magnitude of the pO2 increase in tumor tissue was greater than that in normal tissue on days 2 through 5. nih.gov

Table 1: Quantitative pO2 Changes in Preclinical Models After this compound Administration

Animal Model Tissue Type Measurement Technique Observed pO2 Increase Time to Max Increase (Post-Administration) Citation
C3H Mice Subcutaneous RIF-1 Tumor EPR Oximetry 8.4 to 43.4 mmHg 22-31 minutes nih.gov
Fisher 344 Rats Intracranial 9L Tumor EPR Oximetry Max pO2: 139.7-197.7 mmHg 53-60 minutes nih.gov
Fisher 344 Rats Normal Brain Tissue EPR Oximetry Max pO2: 103.0-135.9 mmHg 54-63 minutes nih.gov

The fundamental mechanism of this compound is its function as a synthetic allosteric modifier of hemoglobin. nih.govtandfonline.com It binds non-covalently within the central water cavity of the hemoglobin tetramer. cancer.govtandfonline.com This binding event decreases the affinity of hemoglobin for oxygen. nih.govnih.gov By reducing this binding affinity, this compound facilitates the offloading of oxygen from red blood cells as they circulate through the body. nih.govnih.gov This enhanced release leads to a direct increase in the amount of dissolved oxygen in the blood plasma and, consequently, a higher partial pressure of oxygen (pO2) in the surrounding tissues. nih.gov This mechanism is particularly relevant for hypoxic tumor tissues, where improved oxygenation can increase sensitivity to radiation therapy. nih.govmdpi.com

Pharmacodynamic Endpoints and Correlates

The pharmacodynamic (PD) effect of this compound is directly linked to its concentration within red blood cells and the resulting change in hemoglobin's oxygen-binding affinity.

The primary pharmacodynamic marker for this compound's activity is the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.gov An increase in p50 signifies a rightward shift in the oxygen-hemoglobin dissociation curve, indicating a lower oxygen affinity and enhanced oxygen release. nih.govbiorxiv.org Research has established a direct relationship between the concentration of this compound in red blood cells (E-RBC) and the magnitude of the p50 shift. nih.gov

The peak concentration of this compound in red blood cells at the end of an infusion is considered the best descriptor of this pharmacodynamic effect. nih.gov A population pharmacokinetic-pharmacodynamic analysis characterized the relationship between E-RBC concentration and the p50 response as a linear model. metrumrg.com Clinical studies identified a p50 increase of 10 mmHg as a key therapeutic target. nih.gov To achieve this, a sufficient E-RBC concentration of ≥483 μg/mL was found to be necessary. nih.gov

Table 2: Pharmacodynamic Relationship of this compound

Pharmacokinetic Parameter Pharmacodynamic Endpoint Target Effect Relationship Citation
This compound Red Blood Cell Concentration (E-RBC) p50 (Partial pressure of O2 at 50% Hb saturation) ≥483 μg/mL Increase of 10 mmHg nih.gov
E-RBC Concentration p50 Response N/A Characterized by a linear model metrumrg.com

Preclinical Efficacy Studies

Preclinical research has evaluated this compound's ability to modify the tumor microenvironment and enhance the efficacy of standard cancer treatments in various animal models.

Studies in animal models have consistently shown that this compound effectively increases tumor oxygenation. nih.govnih.gov In a study using a RIF-1 fibrosarcoma model in C3H mice, this compound administration was shown to reproducibly increase tumor oxygenation over a 5-day treatment course, and this increase was found to be radiobiologically significant, enhancing the tumor growth inhibition effects of radiotherapy. nih.gov

In BALB/c mice with EMT6 mammary tumors, combining this compound with oxygen breathing significantly augmented the antineoplastic effects of the chemotherapy agent Carboplatin. nih.gov This enhancement of chemotherapy's effectiveness occurred without a corresponding increase in host toxicity, suggesting an improved therapeutic ratio. nih.gov A study in rats with intracranial tumors also confirmed significant increases in tumor pO2 following this compound administration. nih.gov Theoretical modeling and experimental studies in mice with breast tumors using polymerized human hemoglobin (PolyhHb) further support the concept that modifying hemoglobin's oxygen affinity can reduce tumor hypoxic volume. plos.org

Table 3: Summary of Preclinical Efficacy Findings for this compound

Animal Model Tumor Type Key Finding Therapeutic Implication Citation
C3H Mice RIF-1 Fibrosarcoma Significantly increased tumor pO2 (8.4-43.4 mmHg) Enhanced tumor growth inhibition from radiotherapy nih.gov
BALB/c Rw Mice EMT6 Mammary Tumor Increased antineoplastic effects of Carboplatin Improved therapeutic ratio of chemotherapy nih.gov
Fisher 344 Rats 9L Intracranial Tumor Significantly increased pO2 in intracranial tumors Potential to overcome hypoxia-induced radioresistance nih.gov

Radiosensitizing Effects in Tumor Models

This compound (also known as RSR13) has been investigated as a radiosensitizing agent, a substance that makes tumor cells more susceptible to radiation therapy. cancer.gov Its primary mechanism of action does not involve direct interaction with cancer cells, but rather modifies the physiological environment of the tumor. nih.govtandfonline.com this compound is a synthetic allosteric modifier of hemoglobin that decreases the oxygen-binding affinity of hemoglobin. nih.govnih.gov This action facilitates the release of oxygen from red blood cells into tissues, thereby increasing the partial pressure of oxygen (pO2) in hypoxic (low-oxygen) areas of tumors. nih.gov

Tumor hypoxia is a well-established cause of resistance to radiation therapy, as oxygen is a potent sensitizer (B1316253) of the cytotoxic effects of ionizing radiation. nih.govcancerconnect.com By alleviating tumor hypoxia, this compound aims to enhance the efficacy of radiation treatments. nih.govcancerconnect.com Preclinical studies have successfully demonstrated that this compound can increase tumor oxygenation and, as a result, improve the outcomes of radiation therapy in animal models. nih.govnih.gov

One key study investigated the effects of this compound on RIF-1 (Radiation-Induced Fibrosarcoma) tumors in C3H mice. nih.gov Using EPR oximetry, researchers measured tumor pO2 levels over a five-day treatment period. The study found that this compound, when administered with supplemental oxygen, significantly and consistently increased tumor oxygenation. nih.gov This increase in oxygen levels was shown to be radiobiologically significant, as the combination of this compound, oxygen, and radiation resulted in significantly greater tumor growth inhibition compared to radiation and oxygen alone. nih.gov

Preclinical Radiosensitizing Effects of this compound in RIF-1 Tumor Model
Tumor ModelTreatment GroupsKey FindingsReference
RIF-1 tumors in C3H mice- Radiation + Oxygen
  • Radiation + Oxygen + this compound
  • This compound significantly increased tumor oxygenation by 8.4 to 43.4 mmHg over 5 days. nih.gov
    RIF-1 tumors in C3H mice- Radiation + Oxygen
  • Radiation + Oxygen + this compound
  • The group receiving this compound showed significantly greater tumor growth inhibition from day 3 to day 5 compared to the control group. nih.gov

    These preclinical findings provided a strong rationale for investigating this compound in clinical trials for various cancers, including brain metastases, where hypoxia is a common feature. nih.govnih.gov The compound's ability to increase tumor oxygenation represents a distinct approach to overcoming radiation resistance. nih.govtandfonline.com

    Combination with Other Therapeutic Modalities (e.g., chemotherapy)

    The potential of this compound to enhance the efficacy of cancer therapies has also been explored in combination with chemotherapy, typically as part of a multi-modal approach with radiation (chemoradiotherapy). The strategy behind combining this compound with chemotherapy and radiation is to tackle tumor resistance mechanisms on multiple fronts: this compound addresses hypoxia-induced radioresistance, while chemotherapy agents act through various cytotoxic mechanisms. researchgate.netnih.gov

    A significant investigation into this combined approach was a Phase II multicenter study involving patients with locally advanced non-small-cell lung cancer (NSCLC). researchgate.net In this trial, patients first received two cycles of induction chemotherapy consisting of paclitaxel (B517696) and carboplatin. researchgate.net Following the initial chemotherapy, patients were treated with concurrent thoracic radiation therapy and this compound. researchgate.net

    Phase II Study of this compound in Combination with Chemotherapy and Radiation in NSCLC
    ParameterDetailsReference
    Patient Population51 patients with locally advanced non-small-cell lung cancer (NSCLC) researchgate.net
    Treatment RegimenTwo cycles of induction chemotherapy (paclitaxel and carboplatin), followed by concurrent thoracic radiation therapy (64 Gy) and this compound. researchgate.net
    Overall Response Rate75% researchgate.net
    Complete Response Rate6% researchgate.net
    Partial Response Rate69% researchgate.net
    Median Survival Time (MST)20.6 months researchgate.net
    1-Year Overall Survival67% researchgate.net
    2-Year Overall Survival37% researchgate.net

    The synergistic potential of combining chemotherapy with other modalities is an area of active research. nih.gov While some chemotherapeutic agents can sensitize tumor cells to radiation by interfering with DNA repair pathways, the addition of a hypoxia-modifying agent like this compound introduces another dimension to overcoming treatment resistance. researchgate.netnih.gov

    Clinical Research and Therapeutic Applications of Efaproxiral

    Clinical Development Phases (Phase I, II, III Trials)

    The clinical development of efaproxiral progressed through multiple phases to evaluate its potential as a therapeutic agent. nih.gov Early Phase I and II trials supported preclinical evidence, demonstrating that this compound was generally safe and effective at improving tumor oxygenation. nih.gov These initial studies were crucial for establishing the proof of concept and determining appropriate dosing for larger-scale trials. nih.govnih.gov

    Following the promising results from early-phase studies, this compound advanced to large, multinational Phase III clinical trials. nih.govascopubs.org The most significant of these was the REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) study, a randomized trial designed to determine if adding this compound to standard whole-brain radiation therapy (WBRT) could improve survival in patients with brain metastases from various solid tumors. nih.govascopubs.orgnih.gov While the REACH trial did not meet its primary endpoint for all patients, it provided critical data that led to further investigation in specific patient subgroups. nih.govascopubs.org The progression from Phase I to Phase III allowed for a comprehensive evaluation of this compound's application in oncology. nih.gov

    This compound as a Radiation Sensitizer (B1316253) in Oncology

    This compound functions as a radiation sensitizer by addressing tumor hypoxia, a state of low oxygen that makes cancer cells resistant to the cell-killing effects of radiation therapy. cancerconnect.compsu.edu The compound is a synthetic allosteric modifier of hemoglobin that, when introduced into the bloodstream, binds to hemoglobin and reduces its affinity for oxygen. nih.govnih.gov This action shifts the oxygen-hemoglobin dissociation curve to the right, promoting the release of oxygen from red blood cells as they pass through the body's tissues. nih.govpsu.edu

    By enhancing the delivery of oxygen to poorly oxygenated, or hypoxic, tumor tissues, this compound is intended to increase their sensitivity to radiation treatment. cancerconnect.commedchemexpress.com Unlike many previous radiation sensitizers, this compound does not need to enter the cancer cells directly to exert its effect; its action is based on modifying the oxygen-carrying capacity of the patient's own blood. nih.gov This novel mechanism offered a new strategy for overcoming a long-standing barrier to the effectiveness of radiotherapy. nih.gov

    A significant focus of this compound research was its use in patients with brain metastases originating from breast cancer. nih.govnih.gov This patient population often has a poor prognosis, and the brain is sometimes considered a sanctuary site where cancer cells can evade systemic treatments. psu.edu In the pivotal Phase III REACH trial, a pre-planned subgroup analysis was conducted on patients with brain metastases from breast cancer and non-small cell lung cancer. cancerconnect.comascopubs.org The results for the breast cancer subgroup were particularly noteworthy, suggesting a potential survival benefit in these patients when this compound was added to whole-brain radiation therapy. nih.govnih.govascopubs.org

    In the Phase III REACH study, the addition of this compound to whole-brain radiation therapy (WBRT) and supplemental oxygen was evaluated against WBRT and supplemental oxygen alone. ascopubs.orgnih.gov While the study did not show a statistically significant improvement in the primary endpoint of median survival time (MST) for the entire patient population (5.4 months vs. 4.4 months), the results were more pronounced in the subgroup of patients with breast cancer. ascopubs.orgnih.gov

    For patients with breast cancer or non-small cell lung cancer, the MST was 6.0 months in the this compound arm compared to 4.4 months in the control arm. nih.gov Further analysis focusing on the breast cancer subgroup indicated a more substantial benefit. cancerconnect.comnih.gov In this specific group, the median survival was reportedly twice as long for patients receiving this compound compared to those who did not. clinicaltrials.gov Radiographic response rates also showed improvement with the addition of this compound. nih.gov

    Table 1: Efficacy of this compound in the Phase III REACH Trial

    Patient Group Treatment Arm Median Survival Time (Months) Hazard Ratio (HR) p-value
    All Eligible Patients This compound + WBRT 5.4 0.87 0.16
    All Eligible Patients WBRT Alone 4.4
    NSCLC or Breast Cancer This compound + WBRT 6.0 0.82 0.07
    NSCLC or Breast Cancer WBRT Alone 4.4

    Data sourced from the REACH Phase III study results. ascopubs.orgnih.gov

    Further analysis of the REACH trial data revealed that the efficacy of this compound was linked to its concentration within red blood cells (E-RBC). nih.gov A target E-RBC concentration of approximately 483 μg/ml was identified as necessary to achieve a therapeutically beneficial shift in oxygen-releasing capacity. nih.gov

    Patients who achieved this target concentration and received at least seven of the ten planned doses of this compound experienced greater survival and response benefits. nih.gov When patients were divided into "High E-RBC" (≥483 μg/ml) and "Low E-RBC" (<483 μg/ml) groups, the High E-RBC group showed increased survival compared to both the Low E-RBC group and the control arm. nih.gov This finding was particularly relevant for patients with breast cancer, who were more likely to achieve the target this compound exposure compared to patients with non-small cell lung cancer. nih.govmedchemexpress.com This concentration-dependent effect helped to clarify the dosing requirements for the drug's efficacy. nih.gov

    Table 2: Impact of this compound Red Blood Cell (E-RBC) Concentration on Efficacy

    Patient Group E-RBC Concentration Group Mean Extrapolated E-RBC (μg/ml) Outcome
    All Patients (≥7 doses) High E-RBC 583.1 Increased survival compared to Low E-RBC and Control
    All Patients (≥7 doses) Low E-RBC 413.5

    Data from a regression analysis of the REACH study. nih.gov

    The promising results from the subgroup analysis of breast cancer patients in the REACH trial prompted the initiation of a confirmatory Phase III trial known as ENRICH (Enhancing Whole Brain Radiation Therapy in Women with Brain Metastases from Breast Cancer). nih.govpsu.educlinicaltrials.gov This study was designed specifically to validate the survival benefit observed in this patient population. nih.govnih.gov

    This compound was also investigated in patients with non-small cell lung cancer (NSCLC). clinicaltrials.gov In the subgroup analysis of the Phase III REACH trial, which included patients with brain metastases from either NSCLC or breast cancer, there was a trend toward improved survival for the this compound group (median survival of 6.0 months vs. 4.4 months), though it did not reach statistical significance on its own. ascopubs.orgnih.gov

    Analyses of the REACH trial data indicated that patients with primary NSCLC tumors were generally less likely to achieve the target red blood cell concentration of this compound compared to patients with breast cancer, which may have contributed to the differing outcomes. nih.govmedchemexpress.com A separate Phase III trial was also designed to evaluate this compound in patients with Stage III NSCLC, where the drug would be given with radiation therapy following induction chemotherapy. clinicaltrials.gov

    Glioblastoma Multiforme

    This compound, also known as RSR13, has been the subject of clinical investigation for the treatment of glioblastoma multiforme (GBM), an aggressive form of brain cancer. A multicenter Phase II study evaluated the safety and efficacy of this compound administered daily in conjunction with standard cranial radiotherapy for newly diagnosed GBM. nih.gov The study enrolled 50 patients with a Karnofsky performance status of 60 or higher. nih.gov The primary objective was to determine survival rates. nih.gov

    The results of this Phase II trial indicated a median survival of 12.3 months for patients treated with this compound and radiotherapy. nih.gov The 1-year survival rate was 54%, and the 18-month survival rate was 24%. nih.gov The treatment was reported to be well-tolerated and pharmacodynamically active. nih.gov

    Another clinical trial, a Phase I/II dose-escalation study, was designed to assess the safety, tolerability, and optimal dosage of this compound when used in combination with carmustine (B1668450) for patients with progressive or recurrent malignant glioma, including glioblastoma multiforme. clinicaltrials.gov This nonrandomized, open-label, multicenter study aimed to determine the maximum tolerated dose of this compound in this patient population. clinicaltrials.gov

    Table 1: Phase II Study of this compound in Glioblastoma Multiforme

    Efficacy Endpoint Result
    Median Survival 12.3 months nih.gov
    1-Year Survival Rate 54% nih.gov
    18-Month Survival Rate 24% nih.gov

    Other Solid Tumors

    The application of this compound as a radiation sensitizer has been explored in various solid tumors, particularly in the context of brain metastases. cancerconnect.comnih.gov Clinical research has largely focused on patients with brain metastases originating from non-small cell lung cancer (NSCLC) and breast cancer. cancerconnect.comascopubs.org

    Preclinical studies have also shown potential benefits. In a study using a mouse model with EMT6 mammary tumors, the combination of this compound with oxygen breathing was found to significantly enhance the antitumor effects of the chemotherapy agent carboplatin. nih.gov

    Table 2: REACH Study Subgroup Analysis

    Patient Subgroup Finding
    NSCLC & Breast Cancer 18% reduction in the risk of death with this compound. cancerconnect.com
    Breast Cancer 17% of patients receiving this compound lived 2 years or more, versus none in the control group (preliminary finding). cancerconnect.com

    Investigation in Ischemic Conditions

    This compound was initially developed with the therapeutic goal of treating various ischemic conditions by enhancing oxygen delivery to tissues. wikipedia.org Its mechanism of action, which involves modifying the oxygen-binding affinity of hemoglobin, makes it a candidate for conditions characterized by hypoxia. wikipedia.orgmedchemexpress.com

    Cardiovascular Diseases

    The potential application of this compound in cardiovascular diseases, such as myocardial infarction and ischemic heart disease, was an area of early interest. wikipedia.orgncats.io The rationale was that by increasing the release of oxygen from hemoglobin, the compound could help mitigate tissue damage caused by reduced blood flow to the heart muscle. wikipedia.org Preclinical investigations were initiated for ischemic heart disease. ncats.io However, detailed results from extensive clinical trials of this compound specifically for cardiovascular diseases are not widely available in the reviewed literature.

    Stroke

    Stroke was another ischemic condition for which this compound was considered a potential therapeutic agent. wikipedia.org The ability of the compound to increase oxygen offloading to tissues could theoretically be beneficial in the context of an ischemic stroke, where brain tissue is deprived of oxygen. Despite this theoretical potential, specific clinical trial data on the efficacy and outcomes of this compound for the treatment of stroke are limited in the available research. wikipedia.org

    Outcomes of Clinical Trials

    Efficacy Endpoints

    In the Phase III REACH study, while the median survival time for all patients treated with this compound was not significantly different from the control group, there was an improvement in response rates. ascopubs.org The response rate improved by 7% for all patients in the this compound arm and by 13% for the subgroup of patients with NSCLC and breast cancer. ascopubs.org

    Research also indicated that the efficacy of this compound was dependent on the concentration of the drug in red blood cells (E-RBC). nih.gov Analyses showed that patients who achieved a sufficient E-RBC level were more likely to experience benefits in survival and tumor response. nih.gov

    Table 3: Key Efficacy Endpoints in this compound Clinical Trials

    Trial/Analysis Primary Endpoint Key Findings
    REACH Study (All Patients) Survival ascopubs.org No statistically significant improvement in median survival time. ascopubs.org
    REACH Study (All Patients) Response Rate ascopubs.org 7% improvement in response rate with this compound. ascopubs.org
    REACH Study (NSCLC & Breast Cancer) Response Rate ascopubs.org 13% improvement in response rate with this compound. ascopubs.org
    Phase II GBM Study Survival nih.gov Median survival of 12.3 months. nih.gov
    E-RBC Analysis Survival & Response Patients with higher E-RBC levels had improved survival and response. nih.gov

    Challenges and Limitations in Clinical Translation

    The journey of this compound from a promising preclinical candidate to a clinically applied therapy has been marked by significant challenges and limitations. While early-phase trials supported its safety and efficacy, the pivotal Phase III trials presented a more complex picture, highlighting the difficulties in translating the drug's mechanism of action into broad clinical benefit.

    Further analysis identified another significant limitation: the critical importance of achieving adequate drug exposure. nih.gov Efficacy was found to be correlated with the concentration of this compound in red blood cells (E-RBC) and the number of doses administered. nih.gov A regression analysis determined that an E-RBC concentration of approximately 483 μg/ml was required to achieve the desired pharmacodynamic effect—a 10 mmHg increase in p50, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. nih.govnih.gov Patients in the REACH study who maintained an E-RBC concentration at or above this threshold and received at least seven doses of the drug were more likely to experience survival benefits. nih.gov

    This exposure-response relationship highlighted a practical challenge in the clinical application of this compound. Dose modifications were common during the trial, with 47% of patients having a dose reduction and nearly 46% having at least one dose omitted. nih.gov These modifications were due to various reasons, including protocol-required adjustments for asymptomatic hypoxemia. nih.gov Analysis also suggested that lower body weight patients might have been inadequately dosed, even at reduced levels, to achieve the target E-RBC concentration, indicating a challenge in optimizing the dosing regimen for a diverse patient population. nih.gov

    Table 2: this compound Exposure and Clinical Benefit in the REACH Study

    Exposure Group Definition Outcome Citation
    High E-RBC Group Received ≥7 doses with an associated E-RBC concentration ≥483 μg/ml. More likely to experience survival and response benefits. nih.gov

    Regulatory Science and Approval Status

    The regulatory pathway for this compound has been complex, and ultimately, the compound has not received marketing approval from major regulatory bodies like the U.S. Food and Drug Administration (FDA). drugs.com

    Allos Therapeutics, the company developing the drug, submitted a New Drug Application (NDA) to the FDA for this compound, under the brand name RSR13, as an adjunctive treatment to WBRT for brain metastases originating from breast cancer. drugs.comsec.gov In May 2004, the FDA's Oncologic Drugs Advisory Committee (ODAC) reviewed the application and did not recommend the approval of this compound based on the data available at the time. drugs.com

    Following the advisory committee meeting, in June 2004, the FDA issued an "approvable" letter rather than a full approval. sec.gov This letter indicated that the agency could not approve the NDA in its current form. The primary condition for a potential future approval was the requirement for additional clinical data. sec.gov Specifically, the FDA mandated that Allos Therapeutics complete its ongoing Phase III confirmatory trial, known as ENRICH (ENhancing Whole Brain Radiation Therapy In Patients with Breast Cancer and Hypoxic Brain Metastases). sec.gov The FDA stated that if the ENRICH study demonstrated a survival benefit in this specific patient population, it could, in conjunction with the positive subset analysis from the earlier REACH trial, support an approval. sec.gov The approvable letter also noted that inspections of the manufacturing facilities had not been completed, which remained a prerequisite for final approval. sec.gov However, the development of this compound was later discontinued, and it did not receive FDA approval. wikipedia.org

    Beyond therapeutic use, this compound has been subject to regulatory scrutiny in the context of sports. Due to its mechanism of action, which involves increasing the off-loading of oxygen from hemoglobin to tissues, it was identified as a potential performance-enhancing agent. nih.govwikipedia.org Consequently, the World Anti-Doping Agency (WADA) has included this compound (RSR13) in its Prohibited List. wada-ama.org It is classified under "Method M1: Manipulation of Blood and Blood Components," specifically for artificially enhancing the uptake, transport, or delivery of oxygen. wada-ama.org It is important to note that while its potential for performance enhancement in athletes has been theorized, there is no existing evidence that this compound is effective for this purpose in humans. wikipedia.org

    Table 3: Timeline of this compound's FDA Regulatory Milestones

    Date Milestone Outcome Citation
    February 3, 2004 FDA Accepts NDA The FDA accepted the New Drug Application with a Priority Review designation. drugs.com
    May 4, 2004 FDA Advisory Committee Review The committee did not recommend approval. drugs.com
    June 2, 2004 FDA Issues Approvable Letter The FDA requested additional clinical data from the ENRICH Phase III trial before considering approval. sec.gov

    Translational Research and Future Directions

    Biomarker Identification for Patient Selection

    The effective use of efaproxiral is closely linked to achieving a specific therapeutic concentration in the blood. Research has identified the concentration of this compound in red blood cells (E-RBC) as a critical biomarker for predicting efficacy.

    Detailed analysis from clinical trials, such as the REACH (Radiation Enhancing Allosteric Compound for Hypoxic Brain Metastases) study, has demonstrated that patient outcomes are dependent on this compound exposure. nih.gov A clear correlation was found between E-RBC levels and the desired pharmacodynamic effect—a rightward shift in the hemoglobin-oxygen dissociation curve, measured by an increase in p50 (the partial pressure of oxygen at which hemoglobin is 50% saturated). nih.gov

    A regression analysis established that an E-RBC concentration of approximately 483 μg/ml is required to achieve a target p50 shift of 10 mmHg. nih.gov This level of oxygen-releasing capacity is considered necessary for a therapeutic benefit. nih.gov Studies have shown that patients who achieve this target exposure are more likely to experience improved survival and tumor response rates. nih.gov For instance, patients with brain metastases from breast cancer were found to more consistently achieve the target E-RBC and, consequently, derived greater benefit from the treatment compared to those with non-small-cell lung cancer (NSCLC). nih.gov

    Table 1: this compound Biomarker and Therapeutic Target

    Biomarker Target Concentration Associated Pharmacodynamic Effect

    Combination Therapies and Synergistic Approaches

    The primary therapeutic strategy for this compound has been its use in combination with radiation therapy, acting as a radiation sensitizer (B1316253). nih.gov The synergy stems from this compound's fundamental mechanism of action: it enhances the delivery of oxygen to hypoxic tissues. nih.gov

    Tumor hypoxia is a major factor in resistance to radiation therapy, as oxygen is required to form the cytotoxic free radicals that damage cancer cell DNA. cancerconnect.com By increasing oxygen levels within tumors, this compound makes cancer cells more susceptible to the effects of radiation. nih.govcancerconnect.com A key advantage of this approach is that this compound does not need to penetrate the cancer cells themselves to exert its radiosensitizing effect. nih.gov

    Table 2: Selected Findings from the REACH Study (this compound + WBRT)

    Patient Population Outcome Reference
    All Eligible Patients No significant improvement in median survival time. cancerconnect.com
    NSCLC or Breast Cancer Subgroup Statistically significant improvement in median survival. cancerconnect.com

    Novel Formulations and Delivery Strategies

    Currently, this compound is administered via intravenous infusion. nih.gov This method ensures that the drug directly enters the bloodstream and reaches the target red blood cells to exert its allosteric effect on hemoglobin. While effective for achieving the necessary plasma concentrations, this delivery route is primarily suited for a clinical setting. nih.gov

    Research into novel formulations and delivery strategies for this compound is not extensively documented in publicly available literature. However, the chemical properties of the compound suggest theoretical possibilities for other routes of administration, such as transdermal, rectal, inhalation, or gastrointestinal absorption. wikipedia.org The primary challenge with these alternative routes is achieving a plasma concentration high enough to meaningfully alter the oxygen-hemoglobin dissociation curve. wikipedia.org Developing advanced formulations, such as nanoparticles or other drug carrier systems, could be a future direction to overcome these bioavailability challenges, but no specific research in this area for this compound has been published.

    Emerging Research Areas

    The main focus of emerging research for this compound remains centered on its role as a radiation enhancer in oncology. wikipedia.org Specifically, research has concentrated on its application in treating brain metastases, which are notoriously difficult to treat due to the blood-brain barrier limiting the efficacy of many chemotherapies. cancerconnect.com

    The most promising results have been observed in patients with brain metastases originating from breast cancer. nih.gov A confirmatory Phase III trial was initiated to further study this compound in this specific patient subset. wikipedia.org The rationale is based on findings that these patients tend to achieve higher and more sustained E-RBC levels, leading to better outcomes. nih.gov Further investigations into other solid tumors known for significant hypoxia could also represent an emerging area of research.

    There is currently no evidence in the scientific literature to suggest that this compound is being investigated for the treatment of IgA Nephropathy. Clinical trials for this autoimmune kidney disease are actively exploring various other therapeutic agents that target different pathways, such as spleen tyrosine kinase (fostamatinib) or the complement system (cemdisiran), but this compound is not among them. nih.govkidneyresearchuk.orgnih.gov

    Unexplored Therapeutic Potentials

    The unique mechanism of this compound—improving oxygen delivery to tissues—opens up a range of unexplored or underexplored therapeutic possibilities beyond its use as a radiosensitizer. Any condition characterized by significant tissue hypoxia could theoretically benefit from this compound.

    Initial development programs for this compound included investigations into a wide array of conditions, although many of these were not pursued to late-stage clinical trials. wikipedia.org These potential applications include:

    Ischemic Conditions: Such as stroke or myocardial infarction, where restoring oxygen to damaged tissue is critical. wikipedia.org

    Sickle Cell Disease: Where this compound could potentially reduce the sickling of red blood cells by altering hemoglobin's oxygen affinity. wikipedia.org

    Traumatic Brain Injury: Improving oxygenation to the brain following injury could potentially mitigate secondary damage. wikipedia.org

    Furthermore, its ability to enhance oxygen transport has led to its classification by the World Anti-Doping Agency as a prohibited method for artificially enhancing oxygen delivery, though there is no evidence of its effective use for performance enhancement in humans. wikipedia.orgwada-ama.org This highlights its fundamental biological effect and suggests that its potential may extend to any pathology where hypoxia is a key driver of disease.

    Q & A

    Q. How should researchers design Phase III clinical trials to evaluate this compound's adjunct role in whole-brain radiation therapy (WBRT)?

    • Methodological Answer : Trials should randomize patients with Karnofsky performance scores ≥70 into this compound (75–100 mg/kg) and control arms, with survival as the primary endpoint. Stratification by primary cancer type (e.g., breast vs. NSCLC) is critical due to subgroup efficacy variations. Ensure rigorous adverse event monitoring (e.g., hypoxemia) with supplemental oxygen protocols .

    Q. What standard dosing protocols are recommended for this compound in clinical research?

    • Methodological Answer : Administer 75–100 mg/kg intravenously 30–60 minutes before WBRT. Pharmacokinetic studies should measure red blood cell (RBC) concentrations to correlate with survival outcomes (e.g., MST of 9.0 vs. 4.5 months in high vs. low RBC groups) .

    Advanced Research Questions

    Q. How can contradictory survival outcomes between NSCLC and breast cancer subgroups in this compound trials be resolved?

    • Methodological Answer : Conduct Cox regression analyses adjusting for covariates like tumor burden and prior therapies. For breast cancer, the hazard ratio (HR = 0.51, p = 0.003) suggests significant benefit, whereas NSCLC may require larger cohorts or biomarker-driven subtyping (e.g., EGFR mutation status) to detect efficacy .

    Q. What statistical approaches best address survival data discrepancies in this compound trials?

    • Methodological Answer : Use stratified log-rank tests to account for heterogeneity between cancer types. For time-dependent effects (e.g., survival curves converging after 24 months), apply piecewise Cox models to identify temporal efficacy patterns .

    Q. How can pharmacokinetic modeling optimize this compound dosing for heterogeneous patient populations?

    • Methodological Answer : Develop population PK/PD models using nonlinear mixed-effects software (e.g., NONMEM). Key covariates include body weight, renal function, and RBC turnover rates. Validate models with bootstrapping to ensure robustness .

    Q. What methodologies minimize bias when analyzing this compound's radiographic response rates?

    • Methodological Answer : Implement blinded central review of MRI/CT scans using RECIST criteria. Predefine response thresholds (e.g., ≥30% reduction in lesion size) to avoid post hoc interpretations. For transparency, publish raw imaging data in supplementary materials .

    Q. How should researchers integrate this compound with emerging immunotherapies in preclinical models?

    • Methodological Answer : Use syngeneic mouse models to test combinatorial effects. Measure tumor-infiltrating lymphocytes (TILs) and PD-L1 expression post-treatment. For mechanistic insights, perform RNA-seq on irradiated tumors to identify immune pathway activation .

    Methodological Frameworks

    Q. What PICOT elements are essential for formulating this compound research questions?

    • Methodological Answer :
    • P : Patients with brain metastases (e.g., breast cancer subset).
    • I : this compound + WBRT.
    • C : WBRT alone.
    • O : Overall survival (HR), radiographic response.
    • T : 24-month follow-up.
      This structure ensures alignment with Phase III trial designs and subgroup analyses .

    Q. How to ensure reproducibility in this compound studies?

    • Methodological Answer : Document RBC concentration assays, radiation dosimetry, and hypoxia monitoring in detailed protocols. Share de-identified datasets via repositories like ClinicalTrials.gov , adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

    Data Presentation and Reporting

    Table 1 : Survival Outcomes from a Phase III this compound Trial

    GroupMedian Survival (Months)Hazard Ratio (HR)p-value
    This compound (All)5.40.870.16
    Control (All)4.4
    This compound (Breast)6.00.510.003

    Table 2 : Adverse Event Profile

    EventThis compound Arm (%)Control Arm (%)
    Hypoxemia (Grade ≥3)18.12.4
    Fatigue12.510.8

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Efaproxiral
    Reactant of Route 2
    Efaproxiral

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.